"synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone"
"synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone"
An In-depth Technical Guide to the Synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone: A Key Building Block for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone, a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in drug discovery and medicinal chemistry. The indazole core is a privileged scaffold found in numerous FDA-approved drugs, and the strategic placement of bromo, iodo, and methyl groups on this nucleus offers multiple points for diversification through cross-coupling reactions.[1][2] This document outlines a robust three-step synthetic sequence, beginning with the formation of a 5-bromo-6-methyl-1H-indazole core, followed by regioselective iodination at the C3 position, and culminating in N-acetylation. The rationale behind the selection of reagents, reaction conditions, and purification strategies is discussed in detail, providing researchers with the necessary insights for successful execution and adaptation.
Introduction: The Strategic Value of Polyfunctionalized Indazoles
The 1H-indazole moiety is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiemetic properties.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. The true synthetic power of the indazole scaffold is unlocked through its functionalization, creating advanced intermediates for the construction of compound libraries and the development of novel therapeutic agents.
The target molecule, 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone, is a prime example of such a strategic building block. Its key features include:
-
Dual Halogen Functionality : The presence of both a bromine atom at the C5 position and a more reactive iodine atom at the C3 position allows for selective, sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[3] This orthogonal reactivity is critical for the step-wise elaboration of complex molecular architectures.
-
N-Acetyl Group : The acetyl group at the N1 position serves as a protecting group, modulating the reactivity of the indazole core during subsequent transformations. It can be readily removed if the free NH is required for the final target structure.
-
Methyl Group : The C6-methyl substituent provides an additional steric and electronic feature that can be crucial for optimizing ligand-receptor interactions in drug candidates.
This guide presents a logical and reproducible pathway to this valuable intermediate, grounded in established chemical principles.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule dictates the overall synthetic approach. The strategy is to build the functionalized indazole core first and then introduce the N1-acetyl group in the final step. This approach avoids potential complications of carrying the acetyl group through the halogenation steps.
Caption: Forward synthetic pathway to the target molecule.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 5-Bromo-6-methyl-1H-indazole
This procedure involves the diazotization of 4-bromo-3-methylaniline followed by reductive cyclization to form the indazole ring.
Materials and Reagents
| Reagent | M.W. | Quantity | Moles |
| 4-Bromo-3-methylaniline | 186.04 | 10.0 g | 53.7 mmol |
| Conc. Hydrochloric Acid | 36.46 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.1 g | 59.1 mmol |
| Tin(II) Chloride (SnCl₂) | 189.60 | 30.5 g | 160.9 mmol |
| Deionized Water | 18.02 | ~300 mL | - |
| Sodium Hydroxide (50% w/v) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | ~400 mL | - |
| Brine | - | ~100 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Diazotization: To a 250 mL round-bottom flask, add 4-bromo-3-methylaniline (10.0 g, 53.7 mmol) and concentrated hydrochloric acid (30 mL). Cool the resulting slurry to 0 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (4.1 g, 59.1 mmol) in deionized water (15 mL) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for an additional 30 minutes.
-
Reductive Cyclization: In a separate 500 mL flask, dissolve tin(II) chloride (30.5 g, 160.9 mmol) in concentrated hydrochloric acid (25 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution via a dropping funnel. A precipitate may form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully basify the mixture by the slow addition of 50% (w/v) aqueous sodium hydroxide until the pH is >10. Caution: This is a highly exothermic process.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to afford 5-bromo-6-methyl-1H-indazole as a solid.
Step 2: Synthesis of 5-Bromo-3-iodo-6-methyl-1H-indazole
This step involves the regioselective electrophilic iodination at the C3 position of the indazole ring, which is activated for such substitutions. [4]The use of potassium hydroxide is crucial for the reaction to proceed effectively. [5][6] Materials and Reagents
| Reagent | M.W. | Quantity | Moles |
| 5-Bromo-6-methyl-1H-indazole | 211.05 | 5.0 g | 23.7 mmol |
| Potassium Hydroxide (KOH) | 56.11 | 2.66 g | 47.4 mmol |
| Iodine (I₂) | 253.81 | 7.22 g | 28.4 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Sat. aq. Na₂S₂O₃ | - | ~100 mL | - |
| Deionized Water | 18.02 | ~200 mL | - |
| Ethyl Acetate | 88.11 | ~300 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 5-bromo-6-methyl-1H-indazole (5.0 g, 23.7 mmol) and N,N-dimethylformamide (DMF, 50 mL). Stir until dissolved.
-
Add potassium hydroxide pellets (2.66 g, 47.4 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add solid iodine (7.22 g, 28.4 mmol) portion-wise over 20 minutes. The reaction is exothermic and the color will change to a dark brown/black.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (Na₂S₂O₃, 100 mL) to quench the excess iodine. The dark color should fade.
-
Add deionized water (200 mL) to precipitate the product. Stir for 30 minutes.
-
Collect the resulting solid by vacuum filtration, washing the filter cake thoroughly with deionized water.
-
Purification: The crude solid can be further purified by recrystallization from ethanol or by silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes) to yield 5-bromo-3-iodo-6-methyl-1H-indazole.
Step 3: Synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
The final step is the N-acetylation of the indazole. Acylation of indazoles can occur at N1 or N2, but the N1-acetylated product is generally the thermodynamically more stable isomer and is often formed preferentially or can be obtained via isomerization. [7] Materials and Reagents
| Reagent | M.W. | Quantity | Moles |
| 5-Bromo-3-iodo-6-methyl-1H-indazole | 336.95 | 4.0 g | 11.87 mmol |
| Acetic Anhydride (Ac₂O) | 102.09 | 2.42 g (2.2 mL) | 23.74 mmol |
| Pyridine | 79.10 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid | 36.46 | ~100 mL | - |
| Sat. aq. NaHCO₃ | - | ~50 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: Dissolve 5-bromo-3-iodo-6-methyl-1H-indazole (4.0 g, 11.87 mmol) in pyridine (20 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C.
-
Slowly add acetic anhydride (2.2 mL, 23.74 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash sequentially with 1 M HCl (2 x 50 mL) to remove any remaining pyridine, followed by saturated aqueous NaHCO₃ (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography (eluent: 10-25% ethyl acetate in hexanes) to afford the final product, 1-(5-bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone.
Experimental Workflow Summary
The overall laboratory process can be visualized as a sequence of distinct operational stages for each synthetic step.
Caption: General experimental workflow for each synthetic step.
Conclusion
This guide details a reliable and scalable three-step synthesis for 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone. The described pathway employs well-established and understood chemical transformations, ensuring high reproducibility. The strategic choice of starting materials and the specific sequence of halogenation and acylation reactions provide an efficient route to this valuable, polyfunctionalized building block. Researchers in medicinal chemistry and drug development can utilize this intermediate for the creation of diverse compound libraries, facilitating the exploration of structure-activity relationships and accelerating the discovery of new therapeutic agents.
References
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Letters.
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications.
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
-
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry.
-
Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry.
-
Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole. BenchChem.
-
Indazole synthesis. Organic Chemistry Portal.
-
Synthesis of 1-acetyl-1H-indazole. PrepChem.com.
-
1H-Indazole, 1-acetyl- (7CI,8CI,9CI) synthesis. ChemicalBook.
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.
-
Synthesis method of 6-iodine-1H-indazole. Patsnap.
-
One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water. Synlett.
-
A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
-
Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
-
5-Bromo-3-iodo-6-methyl-1H-indazole. MySkinRecipes.
-
6-Bromo-3-iodo-1H-indazole for critical molecular building block. PharmaBlock.
-
5-bromo-6-iodo-3-methyl-1H-indazole. PubChem.
-
1-(5-bromo-3-iodo-6-methyl-1h-indazol-1-yl)ethan-1-one. Sigma-Aldrich.
-
Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone. BenchChem.
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
-
6-Bromo-3-iodo-1-methyl-1H-indazole. Sigma-Aldrich.
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
